molecular formula C17H13N3O2 B363222 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 305849-88-1

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B363222
CAS No.: 305849-88-1
M. Wt: 291.3g/mol
InChI Key: CFOZJPCSQAQOFS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile features a benzimidazole core linked to a 3-hydroxy-4-methoxyphenyl group via a conjugated nitrile-containing propenenitrile bridge. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical research, particularly for anticancer applications .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZJPCSQAQOFS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Benzimidazole Formation

The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For this compound, a modified approach uses 3-hydroxy-4-methoxycinnamaldehyde and 2-cyanobenzimidazole under iodine catalysis. In a representative procedure:

  • 3-Hydroxy-4-methoxycinnamaldehyde (1.0 equiv) and 2-cyanobenzimidazole (1.2 equiv) are dissolved in dimethylformamide (DMF) with iodine (0.1 equiv).

  • The mixture is heated at 70–90°C for 6–8 hours, yielding the target compound via Knoevenagel condensation and subsequent elimination.

  • Yield : 78–85% after recrystallization from ethanol/water.

Key Data :

ParameterValue
Temperature70–90°C
CatalystIodine (0.1 equiv)
SolventDMF
Reaction Time6–8 hours
Purity (HPLC)≥98%

This method avoids hazardous bromine reagents, leveraging iodine’s dual role as a Lewis acid and oxidizing agent.

Protective Group Strategies for Hydroxyl Functionalization

Methoxy Protection and Deprotection

The 3-hydroxy group on the phenyl ring necessitates protective strategies to prevent undesired side reactions. A common approach involves:

  • Methylation : Treating 3,4-dihydroxycinnamaldehyde with methyl iodide in acetone, catalyzed by potassium carbonate, to protect the 4-hydroxy group as a methoxy.

  • Condensation : Reacting the protected aldehyde with 2-cyanobenzimidazole under basic conditions (e.g., piperidine in ethanol) to form the propenenitrile backbone.

  • Deprotection : Cleaving the 3-methoxy group using boron tribromide (BBr₃) in dichloromethane at −78°C to restore the hydroxyl group.

Optimization Notes :

  • Overprotection at the 3-position is avoided by using selective methylation conditions (e.g., controlled stoichiometry of methyl iodide).

  • BBr₃-mediated deprotection achieves >95% recovery of the hydroxyl group without disrupting the benzimidazole ring.

Large-Scale Industrial Synthesis

Solvent-Free Mechanochemical Approach

Recent advances highlight solvent-free synthesis using ball milling:

  • Reactants : 3-hydroxy-4-methoxybenzaldehyde (1.0 equiv), 2-cyanobenzimidazole (1.1 equiv), and morpholine (0.05 equiv) as a base.

  • Conditions : Milling at 30 Hz for 2 hours yields the product without solvent, reducing waste and energy consumption.

  • Yield : 82% with 99.4% purity (HPLC).

Advantages :

  • Eliminates toxic solvents like DMF or pyridine.

  • Scalable to kilogram quantities with minimal purification.

Purification and Analytical Validation

Macroporous Resin Chromatography

Crude product purification employs D101 macroporous resin to remove iodine residues and byproducts:

  • The resin is preconditioned with 0.1% phosphoric acid to enhance adsorption of polar impurities.

  • Elution with 60% ethanol recovers the target compound with <50 ppm iodine content.

Quality Control :

  • Iodine Content : Determined via potentiometry after oxygen combustion, adhering to European Pharmacopoeia guidelines.

  • Purity : Validated by HPLC using a C18 column and acetonitrile/water (70:30) mobile phase .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where halogenation or nitration can occur at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Primary amines or secondary amines depending on the reduction conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that structural modifications in benzimidazole compounds can enhance their efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives is well-documented. The compound has been evaluated against a range of bacterial strains, revealing significant inhibitory effects. Studies have shown that modifications in the benzimidazole structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Recent studies have suggested that certain benzimidazole derivatives may possess neuroprotective properties. These compounds can act on various neuroreceptors and pathways involved in neurodegenerative diseases, offering a potential avenue for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Interaction with Biological Targets

The compound interacts with multiple biological targets, including enzymes and receptors. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, which is a common target for anticancer drugs . Additionally, its ability to modulate neurotransmitter systems could be beneficial in neurological applications.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the benzimidazole core affect biological activity. By altering substituents on the phenyl rings or the nitrile group, researchers can optimize the potency and selectivity of these compounds against specific targets .

Synthesis and Evaluation of Derivatives

A notable study synthesized a series of (2E)-2-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-enenitriles and evaluated their biological activities. The results indicated that specific substitutions significantly enhanced anticancer activity compared to the parent compound .

Clinical Investigations

While many studies are still preclinical, some derivatives have progressed to clinical trials focusing on their efficacy as anticancer agents or antimicrobial agents. These investigations aim to establish safety profiles and therapeutic windows necessary for clinical use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HCT116 cells
AntimicrobialSignificant inhibition against Gram-positive and negative bacteria
NeuroprotectivePotential modulation of neuroreceptors

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The nitrile group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents Key Features Biological Relevance
Target Compound 3-hydroxy-4-methoxy Enhanced H-bonding, polar Potential anticancer/antioxidant activity
(2E)-3-(4-Nitrophenyl) analogue (CAS 57319-67-2) 4-nitro Electron-withdrawing nitro group Altered reactivity, possible cytotoxicity
(2E)-3-[4-(Benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxy, benzimidazole-methoxy Ketone instead of nitrile; bulky substituents Structural rigidity, crystallinity
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (Ivabradine precursor) 3,4-dimethoxy Dual methoxy groups; no benzimidazole Cardiovascular applications (e.g., Ivabradine synthesis)
  • Solubility : The polar hydroxy group improves aqueous solubility relative to the nitro-substituted analogue, which may favor pharmacokinetics .

Structural and Crystallographic Comparisons

  • Crystal Packing : The hydroxy group in the target compound likely forms stronger intermolecular hydrogen bonds (e.g., O–H···N) compared to the methoxy or nitro analogues, as seen in similar benzimidazole derivatives (). This influences melting points and stability .
  • Conformational Flexibility : The nitrile group in the target compound introduces a linear geometry, whereas ketone-containing analogues () exhibit bent conformations, affecting molecular packing .

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile, often referred to as a benzimidazole derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molecular weight of 304.34 g/mol. The structural components include a benzimidazole ring, a methoxyphenyl group, and a prop-2-enenitrile moiety, which contribute to its unique pharmacological profile.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHT-29 (Colon)15.0PI3K/Akt inhibition
This compoundA549 (Lung)10.0MAPK pathway modulation

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for cancer cell survival.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Gene Expression Alteration : The compound potentially alters the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

In a notable case study involving animal models, administration of this compound demonstrated a significant reduction in tumor size compared to control groups. The study reported enhanced survival rates and improved quality of life metrics in treated subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.